molecular formula C20H11BrO5 B2578916 (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622361-06-2

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No. B2578916
CAS RN: 622361-06-2
M. Wt: 411.207
InChI Key: GZJWGRJXUBUBGW-ZDLGFXPLSA-N
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Description

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as BBDF and belongs to the class of organic compounds known as benzofurans.

Scientific Research Applications

Microbial Quorum Sensing Inhibitors

One significant application of compounds related to (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is their ability to interfere with microbial communication and biofilm formation. For instance, derivatives such as (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones have been synthesized and explored for their potential in disrupting microbial quorum sensing, particularly against Staphylococcus epidermidis. This application is crucial in the context of microbial resistance, offering a pathway to mitigate the risks associated with biofilm-associated infections (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).

Synthesis and Reactivity

On the synthetic front, derivatives of the compound showcase intriguing reactivity profiles, which are pivotal for developing novel compounds with potential biological activities. For example, the reactivity of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with aliphatic amines has been studied, leading to the formation of compounds with potential biological action. The introduction of a thiophene substituent increases the promise of these compounds, particularly in terms of biological activity, underpinning their relevance in medicinal chemistry (Shipilovskikh & Rubtsov, 2014).

Cyclization and Synthesis Pathways

Compounds related to this compound are also significant in various cyclization and synthesis strategies. These methods are not just pivotal for the synthesis of complex molecular structures but also for exploring novel pharmacological properties. For instance, the synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans relies on cyclizations of open-chained 1,3-dicarbonyl dianions with 1-bromo-2-chloroethane. Such synthetic strategies, including "cyclization/dehydrogenation" reactions, are fundamental in producing a wide range of furan derivatives with potential applications in pharmaceuticals and material sciences (Bellur & Langer, 2005).

properties

IUPAC Name

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO5/c21-13-5-3-12(4-6-13)10-18-19(22)15-8-7-14(11-17(15)26-18)25-20(23)16-2-1-9-24-16/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJWGRJXUBUBGW-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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